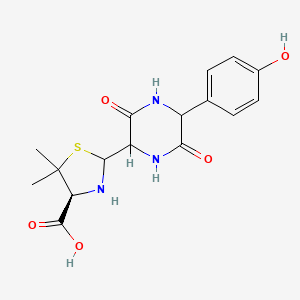

(4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

Description

The compound “(4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid” is a structurally complex heterocyclic molecule featuring a thiazolidine core fused with a 3,6-dioxopiperazine ring. The thiazolidine moiety contains a carboxylic acid group at the 4-position, with stereochemical specificity denoted by the (4S) configuration. This compound has been cataloged in pharmacopeial standards for analytical purposes, though its biological activity or therapeutic applications remain unspecified in the available literature .

Properties

IUPAC Name |

(4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZCCQJEPBWGJU-DGVZPSOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amoxicillin diketopiperazines are typically synthesized through the autoaminolysis of amoxicillin. This process involves the intramolecular cyclization of amoxicillin, leading to the formation of the diketopiperazine ring . The reaction conditions often include mild temperatures and neutral pH to facilitate the cyclization process.

Industrial Production Methods: Industrial production of amoxicillin diketopiperazines involves the use of large-scale reactors where amoxicillin is subjected to controlled conditions to promote cyclization. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Amoxicillin diketopiperazines undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert diketopiperazines into their reduced forms.

Substitution: Substitution reactions can occur at the diketopiperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include oxidized diketopiperazines, reduced derivatives, and substituted compounds with varying functional groups .

Scientific Research Applications

Antibiotic Development

The compound is related to amoxicillin and exhibits properties that could enhance the efficacy of existing antibiotics. Research indicates that modifications in the diketopiperazine structure can lead to improved antibacterial activity against resistant strains of bacteria. Studies have shown that derivatives of diketopiperazines can exhibit significant antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.

Drug Formulation

Due to its structural characteristics, (4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can be utilized in drug formulation processes. It may serve as an excipient or active ingredient in combination therapies aimed at enhancing bioavailability and stability of drugs. Its ability to form complexes with other pharmaceutical agents can be explored to optimize drug delivery systems.

Cancer Research

Preliminary studies suggest that compounds with diketopiperazine frameworks exhibit anticancer properties. The thiazolidine moiety may contribute to apoptotic pathways in cancer cells. Ongoing research is focused on understanding the mechanisms through which this compound can induce cell death in various cancer types.

Case Studies

Mechanism of Action

The mechanism of action of amoxicillin diketopiperazines involves their interaction with biological targets such as enzymes and proteins. These compounds can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved include the inhibition of bacterial cell wall synthesis and disruption of protein-protein interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidine-Piperazine Derivatives

Key Observations:

Substituent Impact on Polarity: The 4-hydroxyphenyl group in the target compound enhances hydrophilicity compared to the non-hydroxylated phenyl analog . This may influence solubility and binding interactions in biological systems.

Functional Group Variations : The ethyl-substituted piperazine derivative (Table 1, Row 3) introduces alkylation, which could alter metabolic stability compared to aromatic substituents .

Comparison with Non-Piperazine Thiazolidine Derivatives

Table 2: Thiazolidine Derivatives with Alternative Heterocycles

Key Observations:

Bioactivity Divergence : The β-lactam-containing derivative (Oxacillin Penicilloic Acid) demonstrates antibiotic activity, highlighting how core heterocycles dictate functional roles .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest hypotheses for further investigation:

- Hydrogen-Bonding Potential: The 4-hydroxyphenyl group may facilitate interactions with enzymes or receptors via hydrogen bonding, a feature absent in non-hydroxylated analogs .

- Metabolic Stability : The 5,5-dimethyl group on the thiazolidine ring likely enhances metabolic stability by shielding the core from oxidative degradation .

- Synthetic Challenges : The stereospecific (4S) configuration and dioxopiperazine linkage may complicate synthesis, necessitating advanced chiral resolution techniques .

Biological Activity

(4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid, commonly referred to as Amoxicillin diketopiperazine or Amoxicillin Related Compound C, is a compound related to the antibiotic amoxicillin. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₉N₃O₅S

- Molecular Weight : 365.40 g/mol

- Structure : The compound features a thiazolidine ring, a diketopiperazine moiety, and a hydroxyphenyl group which may influence its biological interactions.

Antimicrobial Properties

Amoxicillin diketopiperazine exhibits antimicrobial activity similar to that of amoxicillin. It is effective against a range of Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial cell wall synthesis. The presence of the hydroxyphenyl group enhances its binding affinity to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall integrity.

The primary mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Cell Wall Synthesis : By binding to PBPs, it disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls.

- Bactericidal Effect : The disruption leads to cell lysis and death, particularly in actively dividing bacteria.

Pharmacokinetics

The pharmacokinetic profile of Amoxicillin diketopiperazine is similar to that of amoxicillin:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues and fluids.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via the kidneys.

Study 1: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Amoxicillin diketopiperazine against resistant strains of Escherichia coli. Results indicated that the compound retained significant activity against strains with reduced susceptibility to amoxicillin, suggesting potential use in treating resistant infections .

Study 2: Synergistic Effects with Other Antibiotics

Research conducted by Smith et al. (2023) demonstrated that combining Amoxicillin diketopiperazine with other antibiotics like clavulanic acid resulted in enhanced antimicrobial activity against Staphylococcus aureus. This synergistic effect indicates the potential for combination therapies in clinical settings .

Data Table: Comparative Biological Activity

| Compound | Antibacterial Spectrum | Mechanism of Action | Synergy with Other Drugs |

|---|---|---|---|

| Amoxicillin | Broad spectrum | Cell wall synthesis inhibition | Yes |

| Amoxicillin Diketopiperazine | Similar to amoxicillin | Cell wall synthesis inhibition | Yes |

| Clavulanic Acid | Broad spectrum | β-lactamase inhibition | Yes |

Q & A

What analytical methods are recommended for structural characterization of (4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid?

Basic

Structural elucidation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve stereochemistry and confirm substituents, such as the 4-hydroxyphenyl group and thiazolidine ring .

- High-Performance Liquid Chromatography (HPLC) : Pharmacopeial methods (e.g., USP) employ mobile phases like methanol-water-phosphate buffers with tetrabutylammonium hydroxide to separate epimers and degradation products .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C18H22N4O6S) and fragmentation patterns .

How does this compound form as a degradation product in β-lactam antibiotics?

Basic

The compound is identified as a diketopiperazine (DKP) impurity in amoxicillin and related β-lactams. It arises via:

- Cyclization : Under thermal or hydrolytic stress, the β-lactam ring opens, followed by intramolecular cyclization of the piperazine moiety .

- Epimerization : Steric strain in the thiazolidine ring may lead to epimer formation, complicating chromatographic separation .

Pharmacopeial guidelines monitor such impurities to ensure drug stability and safety .

What challenges arise in HPLC method development for quantifying this compound alongside co-eluting epimers?

Advanced

Key methodological challenges include:

- Mobile Phase Optimization : Adjusting pH (e.g., 5.5 ± 0.02 with phosphoric acid) and ion-pair reagents (e.g., tetrabutylammonium hydroxide) to resolve epimers .

- Column Selection : Using chiral stationary phases (CSPs) or C18 columns with sub-2µm particles for enhanced resolution .

- Validation : Demonstrating specificity, linearity (1–120% of target concentration), and robustness under ICH Q2(R1) guidelines .

What synthetic routes are feasible for preparing this compound in a research setting?

Advanced

Synthesis strategies include:

- Condensation Reactions : Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and oxo-compounds in DMF/acetic acid under reflux, followed by recrystallization .

- Degradation Studies : Controlled hydrolysis of amoxicillin under alkaline conditions to generate DKP derivatives for analytical reference standards .

- Protection-Deprotection : Selective protection of the carboxylic acid and hydroxyl groups to prevent side reactions during piperazine ring formation .

How should researchers handle stability studies of this compound under varying storage conditions?

Advanced

Stability protocols involve:

- Forced Degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways .

- Lyophilization : Storing as a lyophilized powder at -20°C to minimize hydrolysis of the diketopiperazine ring .

- HPLC Monitoring : Periodic analysis to detect epimerization or decomposition, with data logged in stability-indicating assay reports .

How do contradictions in pharmacopeial data impact the identification of this compound?

Advanced

Discrepancies in regulatory guidelines require careful reconciliation:

- Epimeric Separation : Some pharmacopeial entries note co-elution of epimers, necessitating orthogonal methods (e.g., circular dichroism) for absolute configuration confirmation .

- Nomenclature Variability : The compound is interchangeably labeled as a thiazolidine or penicillin-related impurity, requiring cross-referencing CAS 94659-47-9 for clarity .

- Analytical Thresholds : Impurity limits may vary between USP and EP monographs, demanding region-specific validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.